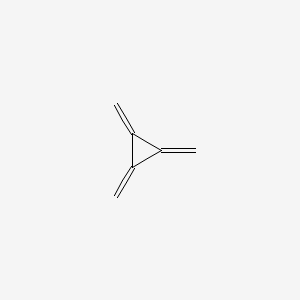

Cyclopropane, tris(methylene)-

Description

Significance of Highly Strained Hydrocarbons in Organic Chemistry

Highly strained hydrocarbons, such as "Cyclopropane, tris(methylene)-" and cubane, represent a unique class of molecules that challenge conventional theories of chemical bonding and structure. e-bookshelf.dewikipedia.org The study of these compounds is significant for several reasons:

Testing Chemical Theories: The extreme bond angles and conformations within strained molecules provide a fertile ground for testing and refining fundamental concepts like bond theory and molecular orbital theory. e-bookshelf.de For instance, the triangular structure of cyclopropane (B1198618) forces the carbon-carbon bond angles to be 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbons, leading to what is known as angle strain. wikipedia.orgmcat-review.org This strain, along with torsional strain from eclipsed hydrogen atoms, results in weakened carbon-carbon bonds and increased reactivity compared to non-strained alkanes. wikipedia.orgmcat-review.org

Creative and Synthetic Challenges: The synthesis of these unusual molecules stimulates the imagination and pushes the boundaries of synthetic organic chemistry. e-bookshelf.de It provides a platform for developing novel synthetic methodologies and strategies. e-bookshelf.deacs.org

Unique Reactivity and Potential Applications: The high amount of stored strain energy makes these molecules highly reactive. ontosight.ai This reactivity can be harnessed for various chemical transformations. For example, cyclopropane and its derivatives can undergo ring-opening reactions that are not observed in more stable cyclic or acyclic systems. wikipedia.org This unique reactivity makes them valuable intermediates in the synthesis of other complex molecules. ontosight.ai Furthermore, the rigid structures of strained hydrocarbons make them intriguing building blocks for creating new materials with unique properties and for applications in supramolecular chemistry. ontosight.aie-bookshelf.de

Historical Context of Cyclopropane, tris(methylene)- Research

The investigation into methylenecyclopropane (B1220202) derivatives, the class to which "Cyclopropane, tris(methylene)-" belongs, has a history stretching back over a century. nih.gov One of the earliest related compounds, methylenecyclopropane-trans-2,3-dicarboxylic acid, known as Feist's acid, was first prepared in 1893, although its correct structure was not confirmed until the 1950s. nih.gov

Research in the 20th century further illuminated the chemistry of these compounds. In the 1930s, irreversible thermal isomerization of esters of Feist's acid was observed. nih.gov The latter half of the century saw significant progress, including the study of photoinduced isomerizations of methylenecyclopropane derivatives and the observation of the parent trimethylenemethane (TMM) intermediate, a key species in the thermal rearrangements of these systems. nih.gov The synthesis and characterization of "Cyclopropane, tris(methylene)-" itself, also referred to as nih.govradialene, and its cation were subjects of detailed studies in the 1970s, focusing on its enthalpy of formation, strain energy, and electronic states. acs.org These foundational studies provided crucial data and spurred further investigation into the properties and potential of this intriguing class of molecules.

Interactive Data Table: Properties of Cyclopropane, tris(methylene)-

| Property | Value | Source |

| IUPAC Name | 1,2,3-trimethylidenecyclopropane | PubChem nih.gov |

| Molecular Formula | C6H6 | PubChem nih.gov |

| Molar Mass | 78.11 g/mol | PubChem nih.gov |

| CAS Number | 3227-90-5 | PubChem nih.gov |

| Molecular Symmetry | D3h | SpringerMaterials wikipedia.org |

Structure

3D Structure

Properties

CAS No. |

3227-90-5 |

|---|---|

Molecular Formula |

C6H6 |

Molecular Weight |

78.11 g/mol |

IUPAC Name |

1,2,3-trimethylidenecyclopropane |

InChI |

InChI=1S/C6H6/c1-4-5(2)6(4)3/h1-3H2 |

InChI Key |

UPWZWQGQRNPKTE-UHFFFAOYSA-N |

Canonical SMILES |

C=C1C(=C)C1=C |

Origin of Product |

United States |

Synthetic Methodologies for Cyclopropane, Tris Methylene and Its Derivatives

Strategies for Cyclopropane (B1198618) Ring Formation in Tris(methylene)cyclopropane Systems

Carbene and Carbenoid Additions to Unsaturated Systems

Carbene and carbenoid additions to the double bonds of allenes represent a direct and effective method for constructing the methylenecyclopropane (B1220202) moiety, which is a key structural feature of tris(methylene)cyclopropane.

The Simmons-Smith reaction is a well-established method for cyclopropanation that utilizes an organozinc carbenoid, typically prepared from diiodomethane (B129776) and a zinc-copper couple. chemistrylearner.comtcichemicals.comucalgary.ca This reaction is known for its stereospecificity, preserving the stereochemistry of the starting alkene in the cyclopropane product. chemistrylearner.comchemistry-reaction.com The mechanism is believed to be a concerted process involving a "butterfly-type" transition state. chemistry-reaction.comnrochemistry.com

While the classic Simmons-Smith reaction is widely used, several variants have been developed to improve reactivity and substrate scope. The Furukawa modification, which employs diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, often provides better results, especially for unfunctionalized alkenes. wikipedia.org Other modifications involve replacing the iodide ligand on the zinc with more electron-withdrawing groups, which can enhance the reactivity of the carbenoid and reduce the need for directing groups on the substrate. organic-chemistry.org

In the context of tris(methylene)cyclopropane synthesis, the Simmons-Smith reaction and its variants can be applied to allene (B1206475) substrates. For instance, the double cyclopropanation of allenamides using a Furukawa-modified Simmons-Smith reaction has been shown to produce amido-spiro[2.2]pentanes, which feature two cyclopropyl (B3062369) rings sharing a single carbon atom. wikipedia.org

Table 1: Variants of the Simmons-Smith Cyclopropanation

| Variant | Reagents | Key Features |

| Classic Simmons-Smith | CH₂I₂ + Zn(Cu) | Stereospecific, tolerates various functional groups. chemistrylearner.comtcichemicals.com |

| Furukawa Modification | CH₂I₂ + Et₂Zn | Increased reactivity, suitable for unfunctionalized alkenes. wikipedia.org |

| Charette Modification | RCHN₂ + ZnX₂ | Useful for a broader range of alkenes and alkynes, including those with alcohol functionalities. wikipedia.org |

| Shi Modification | (PhO)₂P(O)OZnCH₂I | Rapid cyclopropanation of alkenes without directing groups. organic-chemistry.org |

Metal-catalyzed decomposition of diazo compounds provides a versatile route to carbenes, which can then undergo cyclopropanation reactions with alkenes. nih.govacsgcipr.org Rhodium and copper complexes are among the most commonly used catalysts for this transformation. nih.gov These reactions are often highly stereoselective, and the use of chiral catalysts can lead to the formation of enantioenriched cyclopropanes. nih.govnih.gov

The reaction of monosubstituted allenes with aryldiazoacetate esters catalyzed by dirhodium tetracarboxylate has been shown to produce alkylidene cyclopropane products in good yields and high enantiomeric excess. nih.gov Similarly, copper-catalyzed reactions of diazo compounds with allenes can lead to the formation of methylenecyclopropanes. rsc.org The mechanism of rhodium-catalyzed cyclopropanation is generally considered to be a concerted, asynchronous process. nih.gov

The choice of metal catalyst and ligands is crucial for controlling the reactivity and selectivity of the carbene transfer. For instance, rhodium catalysts are effective for the cyclopropanation of electron-deficient alkenes. nih.govrsc.org Copper catalysts, on the other hand, have been used in the cross-coupling of diazo compounds with terminal alkynes to synthesize allenes. nih.govencyclopedia.pubacs.org

Table 2: Metal-Mediated Carbene Transfer Reactions for Cyclopropanation

| Metal Catalyst | Carbene Source | Substrate | Key Features |

| Rhodium | Aryldiazoacetates | Monosubstituted allenes | High enantioselectivity (80-90% ee). nih.gov |

| Rhodium | Aryl- and vinyldiazoacetates | Electron-deficient alkenes | Highly stereoselective, up to 98% ee with specific catalysts. nih.govrsc.org |

| Copper | Diazoacetamides | Terminal alkynes | Can selectively produce allenes or alkynes depending on reaction conditions. nih.govencyclopedia.pub |

| Ruthenium | Redox-active diazo compound | Aliphatic olefins | High enantioselectivity, independent of substrate functional groups. nih.gov |

| Cobalt | Diazo compounds | Electron-poor alkenes | Effective for cyclopropanation of challenging substrates. acs.org |

The addition of dihalocarbenes, such as dichlorocarbene (B158193) (:CCl₂) or dibromocarbene (:CBr₂), to allenes is a well-established method for the synthesis of gem-dihalocyclopropanes. acs.org These dihalocarbenes are typically generated in situ from haloforms (e.g., chloroform, bromoform) and a strong base, or by other methods like the thermal decomposition of phenyl(trihalomethyl)mercury. acs.orglibretexts.org

The reaction of 1,1-dihalocyclopropanes with alkyllithium reagents can then lead to the formation of allenes, a transformation known as the Doering-LaFlamme allene synthesis. scispace.com This sequence provides a route to allenes from alkenes via a dihalocyclopropane intermediate. Conversely, the addition of dihalocarbenes to allenes can be used to construct the tris(methylene)cyclopropane skeleton. For example, the reaction of allene with dichlorocarbene can lead to the formation of 2,2-dichloro-1-methylenecyclopropane. Further elaboration of this intermediate can provide access to tris(methylene)cyclopropane derivatives.

The reactivity of dihalocarbenes allows for the cyclopropanation of a wide range of alkenes, although electron-rich alkenes tend to react more readily. chemistry-reaction.com The addition is stereospecific, preserving the geometry of the starting alkene. libretexts.org

Intramolecular Cyclization Approaches (e.g., from Methallyl Chloride)

A convenient and high-yielding three-step synthesis of anu.edu.audendralene (tris(methylene)cyclopropane) has been developed that involves an intramolecular cyclization. anu.edu.auacs.org This method is operationally simple, does not require chromatography or protecting groups, and allows for the multigram scale synthesis of the pure hydrocarbon. anu.edu.auacs.org While the specific precursor mentioned in the outline, methallyl chloride, is a logical starting point for such a synthesis, published high-yield routes often start from related C4 building blocks. A notable synthesis of anu.edu.audendralene starts from 2-methyl-1-buten-3-yne. anu.edu.auacs.org

Electrocatalytic Cyclopropanation Methods

Electrochemical methods offer a sustainable and efficient alternative for the synthesis of cyclopropanes, often avoiding the need for harsh reagents or expensive catalysts. acs.orgxmu.edu.cnuva.nl These methods can be used for both intermolecular and intramolecular cyclopropanations. xmu.edu.cnsciopen.com

An electrocatalytic method for the intermolecular dehydrogenative annulation of active methylene (B1212753) compounds and arylalkenes has been developed, providing access to various functionalized cyclopropanes. xmu.edu.cnxmu.edu.cn This process does not require chemical oxidants and utilizes inexpensive and readily available starting materials. xmu.edu.cnxmu.edu.cn More recently, an organoelectrocatalytic strategy has been reported for the direct cyclopropanation of active methylene compounds, which shows a broad substrate scope and is scalable. nih.gov This method proceeds through a radical-polar crossover mechanism. nih.gov

Furthermore, electrochemical methods have been developed for the cyclopropanation of unactivated alkenes using active methylene compounds in an undivided cell with a graphite (B72142) felt anode and a platinum plate cathode, using ferrocene (B1249389) as a catalyst. chemistryviews.org Nickel-catalyzed electrochemical cyclopropanation of alkenes in continuous flow has also been demonstrated, accommodating a wide range of alkenes and enabling the synthesis of various substituted cyclopropanes. uva.nlchemrxiv.org The electrochemical reduction of 1,3-dichloro compounds, which can be obtained from the photochemical addition of dichloromethane (B109758) to electron-deficient olefins, also yields cyclopropane derivatives. rsc.org

Synthesis of Spirocyclopropanated Systems (e.g., Rotane and Triangulanes)

The unique structure of tris(methylene)cyclopropane, with its three exocyclic double bonds, makes it an ideal precursor for the synthesis of polyspirocyclic systems like rotanes and triangulanes. These fascinating molecules are constructed by the sequential spiro-annulation of cyclopropane rings onto the researchgate.netradialene core.

A straightforward and efficient synthesis of researchgate.netrotane, the simplest member of this family, has been developed. tandfonline.com This approach does not start from researchgate.netradialene itself but builds a related structure, 7-methylenedispiro[2.0.2.1]heptane, which is then cyclopropanated in the final step using a modified Simmons-Smith procedure to yield the target researchgate.netrotane. tandfonline.com

A more general strategy for the synthesis of cyclo-substituted triangulanes involves a sequential protocol. mathnet.ru This method is based on the iterative introduction of an endomethylenecyclopropane framework. The key steps are a bromocyclopropanation of a C=C double bond, followed by dehydrobromination to regenerate a new exocyclic double bond, which can then undergo the next cyclopropanation. The sequence is terminated by a final cyclopropanation to complete the triangulane structure. This iterative approach allows for the controlled construction of complex polyspirocyclopropanated systems. mathnet.ru

While the above methods build the spiro systems through sequential cyclopropanation, triangulenes have also been synthesized via on-surface chemistry. diva-portal.orgnih.gov In this approach, specifically designed precursor molecules are deposited on a surface, and dehydrogenation is induced using the tip of a scanning tunneling microscope to form the final, highly reactive triangulene structure. nih.gov

Table 3: Synthetic Approaches to Spirocyclopropanated Systems

| Target Molecule | Synthetic Strategy | Key Precursor(s) | Key Step(s) | Reference(s) |

|---|---|---|---|---|

| researchgate.netRotane | Stepwise construction and final cyclopropanation | Bicyclopropylidene | Simmons-Smith cyclopropanation of 7-methylenedispiro[2.0.2.1]heptane. | tandfonline.com |

| Cyclo-substituted Triangulanes | Sequential peripheral cyclopropanation | Olefins with spiro-cyclopropane moieties | Iterative bromocyclopropanation and dehydrobromination. | mathnet.ru |

Reactivity and Reaction Mechanisms of Cyclopropane, Tris Methylene

Strain Energy and its Influence on Reactivity

The reactivity of cyclopropane (B1198618), tris(methylene)- is fundamentally linked to its high degree of ring strain. Strain in cyclic molecules arises from several factors, including angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions between adjacent bonds), and steric strain (repulsive interactions between non-bonded atoms). In the case of cyclopropane, the C-C-C bond angles are constrained to 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms and 120° for sp²-hybridized carbon atoms. This angle strain results in what is often described as "bent" or "banana" bonds, where the electron density of the C-C bonds is located outside the internuclear axis.

| Compound | Strain Energy (kcal/mol) |

|---|---|

| Cyclopropane | ~27.5 |

| Methylenecyclopropane (B1220202) | ~40 |

| Cyclopropene (B1174273) | ~54.1 researchgate.netnih.gov |

| Cyclopropane, tris(methylene)- ( researchgate.netRadialene) | Estimated to be significantly high |

Ring-Opening Reactions of Cyclopropane, tris(methylene)- and Derivatives

The high strain energy of cyclopropane, tris(methylene)- makes it susceptible to a variety of ring-opening reactions under different conditions. These reactions provide a pathway to relieve the inherent strain and form more stable, acyclic or larger cyclic structures.

Upon heating, cyclopropane and its derivatives can undergo thermal ring opening through the cleavage of a C-C bond, often proceeding through a diradical intermediate. For cyclopropane, tris(methylene)-, a similar mechanism is anticipated. The thermal activation would lead to the homolytic cleavage of one of the strained C-C bonds in the three-membered ring, resulting in a diradical species. This intermediate can then undergo further rearrangements.

The process can be understood in the context of electrocyclic reactions. masterorganicchemistry.comwikipedia.org The thermal ring-opening of a cyclobutene to a butadiene, a 4π-electron system, occurs via a conrotatory motion of the termini to satisfy the Woodward-Hoffmann rules for thermal reactions. wikipedia.orglibretexts.org For cyclopropane, tris(methylene)-, which possesses a 6π-electron system (three endocyclic sigma bonds and three exocyclic pi bonds that can participate), the stereochemical outcome of a concerted ring-opening would be governed by the principles of orbital symmetry. However, the high strain and the presence of multiple reactive sites make a stepwise mechanism involving a diradical intermediate a more probable pathway. Computational studies on related systems, such as triquino researchgate.netradialene, have explored the diradical character of these molecules. rsc.orgrsc.org

The strained ring of cyclopropane, tris(methylene)- is also susceptible to attack by radicals. A radical species can add to one of the exocyclic double bonds or abstract a hydrogen atom, but a more characteristic reaction is the attack on the strained sigma bonds of the ring. This leads to the formation of a ring-opened radical intermediate, which can then participate in subsequent propagation steps of a radical chain reaction.

The general mechanism involves the addition of a radical to one of the ring carbons, leading to the cleavage of an adjacent C-C bond and the formation of a more stable, open-chain radical. This new radical can then react with other molecules to propagate the chain. The high reactivity of the strained C-C bonds makes them a favorable target for radical attack.

The reaction of cyclopropane, tris(methylene)- with halogens such as bromine (Br₂) or chlorine (Cl₂) is expected to proceed via an electrophilic addition mechanism that leads to ring opening. In the case of alkenes, halogenation typically proceeds through a cyclic halonium ion intermediate. masterorganicchemistry.com A similar intermediate can be envisioned for the exocyclic double bonds of researchgate.netradialene.

The initial step would involve the electrophilic attack of the halogen on one of the double bonds, forming a bromonium or chloronium ion intermediate. Due to the inherent strain and the proximity of the three-membered ring, this intermediate would be highly unstable and prone to nucleophilic attack by the halide ion. This attack would likely occur at one of the ring carbons, leading to the cleavage of a C-C bond and the formation of a ring-opened dihaloalkene. This process effectively relieves the ring strain. The reaction of chlorine atoms with allene (B1206475), which has a similar C=C=C moiety, has been shown to proceed via barrierless addition, highlighting the high reactivity of such systems towards halogens. nist.govresearchgate.netnist.gov

| Halogenating Agent | Plausible Intermediate | Expected Product Type |

|---|---|---|

| Br₂ | Bromonium ion | Ring-opened dibromoalkene |

| Cl₂ | Chloronium ion | Ring-opened dichloroalkene |

Transition metals, particularly late transition metals like gold(I), are known to catalyze the rearrangement and ring-opening of strained molecules. beilstein-journals.orgnih.gov Gold(I) catalysts are particularly effective due to their strong Lewis acidity and their ability to activate unsaturated C-C bonds. In the context of cyclopropane, tris(methylene)-, a gold(I) catalyst would likely coordinate to one of the exocyclic double bonds.

This coordination activates the double bond towards nucleophilic attack or facilitates the cleavage of the adjacent strained C-C bond of the cyclopropane ring. The resulting intermediate, which could be a carbocation or a gold-carbene species, can then undergo a variety of transformations, such as skeletal rearrangements or trapping by nucleophiles, leading to the formation of complex organic structures. The high strain energy of the substrate provides a strong thermodynamic driving force for these gold-catalyzed transformations. nih.gov

Cycloaddition Reactions

Cyclopropane, tris(methylene)- and its derivatives can participate in cycloaddition reactions, acting either as a diene or a dienophile. The cross-conjugated system of double bonds provides the necessary π-electron framework for these pericyclic reactions. wikipedia.org The most common type of cycloaddition reaction for such systems is the Diels-Alder reaction, a [4+2] cycloaddition. wikipedia.orglibretexts.org

While the parent researchgate.netradialene is highly reactive and may undergo polymerization, substituted derivatives have been shown to undergo Diels-Alder reactions. For instance, dendralenes, which are structurally related to radialenes, are known to participate in diene-transmissive Diels-Alder reactions, where a sequence of two cycloadditions can occur. rsc.orgrsc.orgthieme-connect.com In the case of cyclopropane, tris(methylene)-, one of the exocyclic double bonds and an adjacent endocyclic bond could potentially act as a 4π-electron system (a diene), reacting with a dienophile. Conversely, one of the exocyclic double bonds could act as a 2π-electron system (a dienophile) and react with a diene. The high reactivity of the molecule, however, often leads to complex reaction mixtures and polymerization, making controlled cycloaddition reactions challenging.

[3+2] Cycloadditions (e.g., with Nitrile Oxides, Diazo Compounds)

Cyclopropane, tris(methylene)- can participate in [3+2] cycloaddition reactions, where it acts as the three-atom component. While specific experimental data on the reaction of tris(methylidene)cyclopropane with nitrile oxides is limited in the readily available literature, the general reactivity of strained alkenes suggests that such a reaction would proceed. In these 1,3-dipolar cycloadditions, the nitrile oxide would act as the 1,3-dipole, adding across one of the exocyclic double bonds of the radialene to form a spiro-fused isoxazoline ring system. The regioselectivity of such reactions is typically governed by frontier molecular orbital (FMO) theory, with the interaction between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other determining the orientation of addition.

Similarly, reactions with diazo compounds, such as diazomethane, are anticipated to proceed via a [3+2] cycloaddition pathway, leading to the formation of pyrazoline derivatives. The reaction of carbenes, generated from diazo compounds, with alkenes to form cyclopropanes is a well-established process. libretexts.orglibretexts.orgmasterorganicchemistry.com In the case of tris(methylidene)cyclopropane, the initial adduct would likely be a spiro-fused pyrazoline, which could potentially undergo further transformations, such as nitrogen extrusion upon photolysis or thermolysis, to yield a bicyclopropylidene derivative.

[4+1] Cycloadditions (e.g., Gold(I)-Catalyzed)

Gold(I) catalysts have been shown to mediate formal [4+1] cycloadditions of methylenecyclopropanes, leading to the formation of five-membered rings. While direct experimental evidence for the application of this methodology to cyclopropane, tris(methylene)- is not extensively documented, the general mechanism provides a framework for its potential reactivity. In these reactions, a gold(I) catalyst can activate an alkyne or another carbene precursor, which then acts as the one-carbon component. The methylenecyclopropane, in this case, tris(methylidene)cyclopropane, would serve as the four-atom component. The reaction is thought to proceed through the formation of a vinylgold intermediate or a gold-carbene species that then reacts with the strained olefin. Gold(I) catalysts are known to efficiently activate allenes and alkynes, triggering various cycloaddition processes. beilstein-journals.orgnih.govresearchgate.netrsc.orgcore.ac.uk

[3+2+2] Cycloadditions (Transition Metal Catalysis)

Transition metal-catalyzed higher-order cycloadditions, such as the [3+2+2] cycloaddition, offer a powerful tool for the synthesis of seven-membered rings. These reactions typically involve the combination of a three-atom component, a two-atom component, and another two-atom component, orchestrated by a transition metal catalyst. While specific examples involving cyclopropane, tris(methylene)- as the three-atom component are not prevalent in the literature, the known reactivity of methylenecyclopropanes in such transformations suggests its potential. For instance, rhodium and cobalt complexes are known to catalyze the [3+2+2] cycloaddition of methylenecyclopropanes with alkynes and alkenes. The mechanism is believed to involve the oxidative coupling of the methylenecyclopropane and one of the two-carbon components to the metal center, followed by insertion of the second two-carbon component and subsequent reductive elimination to furnish the seven-membered ring product.

Tri- and Trimethylenemethane Cycloadditions

Cyclopropane, tris(methylene)- can be considered a precursor to the highly reactive intermediate trimethylenemethane (TMM). The strain energy of the cyclopropane ring facilitates its opening under thermal or metal-catalyzed conditions to form a TMM-like diradical or zwitterionic species. This intermediate can then undergo [3+2] cycloaddition reactions with various dipolarophiles. wikipedia.orgresearchgate.net

Transition metal catalysts, particularly those based on palladium and nickel, are effective in promoting the formation of TMM intermediates from methylenecyclopropanes. researchgate.net The catalytic cycle is thought to involve the oxidative addition of the C-C bond of the cyclopropane ring to the metal center, forming a metallacyclobutane intermediate. This intermediate can then react with an alkene or alkyne, leading to the formation of a five-membered ring and regeneration of the catalyst. The use of chiral ligands can induce enantioselectivity in these cycloadditions. nih.gov

| Catalyst System | Dipolarophile | Product Type | Reference |

| Pd(0)/Ligand | Electron-deficient olefins | Methylenecyclopentanes | nih.gov |

| Ni(0) | Alkenes | Methylenecyclopentanes | researchgate.net |

Regioselectivity and Stereocontrol in Cycloadditions

The regioselectivity and stereocontrol in the cycloaddition reactions of cyclopropane, tris(methylene)- are dictated by a combination of electronic and steric factors. In 1,3-dipolar cycloadditions, the regioselectivity is often predicted by FMO theory. wikipedia.org For instance, in the reaction with a nitrone, the interaction of the nitrone's LUMO with the radialene's HOMO, or vice versa, will determine which termini of the dipole and dipolarophile form new bonds. The electronic nature of the substituents on the reactants plays a crucial role in determining the dominant FMO interaction. wikipedia.orgnih.gov

Theoretical studies on the cycloaddition of nitrones with strained alkylidene cyclopropanes suggest that the regioselectivity is determined by the most favorable two-center interaction between the less electronegative carbon of the nitrone and the unsubstituted methylene (B1212753) carbon of the alkene. nih.gov

Stereocontrol is also a critical aspect of these reactions. The approach of the reactant to the plane of the radialene can be influenced by steric hindrance, leading to the preferential formation of one diastereomer. In metal-catalyzed reactions, the stereochemical outcome is often controlled by the chiral ligands attached to the metal center. These ligands can create a chiral environment around the metal, directing the approach of the substrates and leading to high levels of enantioselectivity. nih.gov For example, in Diels-Alder reactions, the formation of one constitutional isomer over another is an example of regioselectivity. masterorganicchemistry.com

Rearrangement Reactions

The high degree of strain in cyclopropane, tris(methylene)- makes it susceptible to thermal rearrangements, leading to the formation of more stable isomeric structures.

Thermal Isomerizations (e.g., to Methylenespiropentane, Rotane)

Upon heating, cyclopropane, tris(methylene)- can undergo isomerization to form methylenespiropentane. This process likely involves the cleavage of one of the cyclopropane C-C bonds to form a diradical intermediate. This diradical can then undergo intramolecular rearrangement and ring closure to yield the more stable spiropentane skeleton.

A more complex and fascinating thermal rearrangement is the potential conversion of cyclopropane, tris(methylene)- and its derivatives to rotanes. For instance, the head-to-head dimer of tris(methylidene)cyclopropane, upon heating, can lead to the formation of kuleuven.berotane. This transformation represents a remarkable skeletal reorganization, converting two molecules of the starting material into a highly symmetric, spiro-fused polycyclic system. The mechanism of this reaction is complex and likely proceeds through a series of diradical intermediates and pericyclic reactions.

| Starting Material | Product | Conditions |

| Cyclopropane, tris(methylene)- | Methylenespiropentane | Thermal |

| Dimer of Cyclopropane, tris(methylene)- | kuleuven.beRotane | Thermal |

Photochemical Rearrangements (e.g., Methylenecyclopropane Rearrangement, Tri-π-methane Rearrangement)

The photochemical behavior of Cyclopropane, tris(methylene)- and its derivatives is characterized by complex rearrangements, primarily the methylenecyclopropane (MCP) and tri-π-methane rearrangements. These reactions are governed by the electronic state of the molecule upon photoexcitation and can lead to a variety of isomeric products.

The methylenecyclopropane rearrangement involves the interconversion of a methylenecyclopropane moiety and a trimethylenemethane (TMM) diradical. chemrxiv.org Upon photoirradiation, π-extended MCP derivatives can generate a triplet-state TMM derivative, which can then revert to the MCP structure. chemrxiv.org This reversible process highlights the dynamic nature of the carbon-carbon bonds within the MCP core under thermal or photochemical stimulation. chemrxiv.org Studies on compounds like benzylidenecyclopropane have shown that these photochemical isomerizations can occur from singlet excited states and may compete with cheletropic fragmentations, which yield olefins and vinylidenecarbenes. researchgate.net The specific pathways for these photoisomerizations are distinct from the thermal rearrangement pathways. researchgate.net

The tri-π-methane rearrangement is a characteristic photochemical reaction for molecules possessing three π-systems attached to a single sp³-hybridized carbon, a structural feature inherent to Cyclopropane, tris(methylene)-. nih.gov This rearrangement typically proceeds through a singlet excited state to form cyclopentene derivatives. nih.gov Mechanistically, the reaction involves the bridging of two of the π-systems to form a cyclopropyldicarbinyl diradical intermediate. nih.gov This intermediate then opens to an allyl carbinyl diradical, which cyclizes to the final product. nih.gov It has been established that the formation of the five-membered ring product can be a direct process (a true tri-π-methane rearrangement) rather than a two-step sequence involving the formation of a vinylcyclopropane intermediate that subsequently undergoes ring expansion. nih.gov In some sterically congested systems, triplet sensitization may favor a di-π-methane pathway, leading to vinylcyclopropane products instead. nih.gov

| Rearrangement Type | Key Intermediate | Excited State | Typical Product | Reference |

| Methylenecyclopropane | Trimethylenemethane (TMM) diradical | Singlet or Triplet | Isomeric MCPs | chemrxiv.orgresearchgate.net |

| Tri-π-methane | Cyclopropyldicarbinyl diradical | Singlet | Cyclopentenes | nih.govnih.gov |

| Di-π-methane | Cyclopropyldicarbinyl diradical | Triplet | Vinylcyclopropanes | nih.gov |

Vinylcyclopropane to Cyclopentene Rearrangements

The vinylcyclopropane-cyclopentene rearrangement is a thermally or photochemically induced ring expansion that converts a vinyl-substituted cyclopropane into a cyclopentene. wikipedia.orgorganicreactions.org While Cyclopropane, tris(methylene)- is technically a divinylcyclopropane, its derivatives can undergo transformations analogous to this classical rearrangement. The mechanism can proceed through either a concerted, orbital-symmetry-controlled pericyclic pathway or a stepwise process involving a diradical intermediate; the operative mechanism is highly substrate-dependent. wikipedia.org

This rearrangement is a powerful tool in organic synthesis for the construction of five-membered rings. wikipedia.org The reaction can be initiated under thermal, photochemical, or even acid-catalyzed conditions. researchgate.net For instance, the tri-π-methane rearrangement, which produces cyclopentenes, is mechanistically related and can be considered a higher-order variant of the vinylcyclopropane rearrangement. nih.gov Research has shown that the direct photochemical conversion of a tri-π-methane system to a cyclopentene is often more rapid than a sequential process involving a vinylcyclopropane intermediate, indicating a distinct, concerted pathway. nih.gov

Cyclopropylcarbinyl Cation Rearrangements

Cyclopropylcarbinyl cations are key non-classical carbocationic intermediates in the reactions of many cyclopropane-containing molecules, including derivatives of Cyclopropane, tris(methylene)-. dntb.gov.uarsc.org These cations are readily formed by the protonation of the cyclopropane ring or an attached double bond, or from the departure of a leaving group from a cyclopropylcarbinyl system. Once generated, these delocalized cations can undergo facile rearrangements, including ring opening to form homoallylic cations. rsc.org

In the context of Cyclopropane, tris(methylene)-, the high strain energy and presence of exocyclic double bonds make it susceptible to electrophilic attack, leading to the formation of cyclopropylcarbinyl-type cations. These intermediates can be trapped by nucleophiles or undergo skeletal rearrangements to yield a variety of products. Recent studies have demonstrated the ability to control the enantioselectivity of these rearrangements. For example, using a chiral N-triflyl phosphoramide catalyst, prochiral cyclopropylcarbinols can be dehydrated to generate cyclopropylcarbinyl cations, which are then trapped by nucleophiles in a highly enantioselective ring-opening rearrangement to afford enantioenriched homoallylic products. nih.gov This highlights the potential for harnessing these reactive intermediates in asymmetric synthesis. nih.gov

Lewis Acid Mediated Rearrangements and Cyclizations

Lewis acids can effectively mediate the rearrangement and cyclization of Cyclopropane, tris(methylene)- and related methylenecyclopropane (MCP) systems. The interaction of a Lewis acid with one of the exocyclic double bonds can induce a ring-opening reaction, generating a cationic intermediate that can be trapped or undergo further transformation. soton.ac.uksoton.ac.uk

In donor-acceptor (D-A) substituted cyclopropanes, Lewis acid activation of an acceptor group facilitates the cleavage of the cyclopropane ring, forming a zwitterionic intermediate. uni-regensburg.de This intermediate can then participate in cycloaddition reactions. For example, the reaction of bicyclic D-A cyclopropanes with thiourea, catalyzed by a Lewis acid, results in a cascade ring-opening/cyclization to produce bicyclic γ-lactams through a formal [4+1]-cycloaddition. uni-regensburg.de The proposed mechanism involves an SN1-type ring opening to generate a cationic intermediate, which is then attacked intramolecularly by the nucleophilic thiourea nitrogen. uni-regensburg.de

Studies on alkylidenecyclopropanes have shown that Lewis acids like Sn(OTf)₂ can catalyze the ring-opening with various nucleophiles, including alcohols, carboxylic acids, and thiols. soton.ac.uk The incorporation of a trimethylsilyl group on the cyclopropane can increase the nucleophilicity of the double bond, promoting the desired reaction and stabilizing the intermediate cyclopropyl (B3062369) β-silyl cation, which rapidly rearranges to a more stable allylic cation before being trapped. soton.ac.uk

Functionalization Reactions (e.g., Bromine, Hydrogen Bromide, Dihaloalkenes)

The high degree of unsaturation and ring strain in Cyclopropane, tris(methylene)- makes it highly reactive towards electrophilic reagents like bromine and hydrogen bromide. These reactions often involve both addition across the exocyclic double bonds and cleavage of the three-membered ring.

The reaction with hydrogen halides, such as hydrogen bromide (HBr), can proceed through different mechanisms depending on the reaction conditions. manac-inc.co.jp In a polar solvent, the reaction follows an ionic mechanism via electrophilic addition. libretexts.org The proton (H⁺) adds to a carbon of a double bond, generating a carbocation intermediate which is then attacked by the bromide ion (Br⁻). manac-inc.co.jplibretexts.org Given the structure of Cyclopropane, tris(methylene)-, this can lead to the formation of a cyclopropylcarbinyl cation, which may rearrange before being trapped. In contrast, in the presence of peroxides or under UV light, the reaction proceeds via a radical mechanism, which is typically faster and can result in different regioselectivity (anti-Markovnikov addition). manac-inc.co.jp The strained cyclopropane ring itself can also be cleaved by HBr, a reaction characteristic of small, strained rings which behave similarly to alkenes. manac-inc.co.jp

The addition of molecular bromine (Br₂) to strained polycyclic systems containing cyclopropane rings has been shown to yield complex mixtures of rearranged and solvent-incorporated products, proceeding through cationic intermediates. researchgate.net This suggests that the bromination of Cyclopropane, tris(methylene)- would likely lead to a variety of di- and tetra-bromo adducts, potentially including products of ring-opening and skeletal rearrangement.

| Reagent | Conditions | Mechanism | Expected Reaction | Reference |

| Hydrogen Bromide (HBr) | Polar solvent | Ionic (Electrophilic Addition) | Addition to double bonds; Ring opening | manac-inc.co.jplibretexts.org |

| Hydrogen Bromide (HBr) | Non-polar solvent, peroxides | Radical | Addition to double bonds; Ring opening | manac-inc.co.jp |

| Bromine (Br₂) | Various solvents | Ionic (Electrophilic Addition) | Addition to double bonds; Ring opening; Rearrangement | researchgate.net |

Catalytic Hydrogenation of Cyclopropane, tris(methylene)- Systems

Catalytic hydrogenation is a reduction reaction that adds hydrogen across double bonds and can also induce the cleavage of strained rings. libretexts.org For Cyclopropane, tris(methylene)-, this reaction would be expected to reduce the three exocyclic double bonds and potentially open the cyclopropane ring, depending on the catalyst and reaction conditions.

The hydrogenation of alkenes is typically carried out using a heterogeneous metal catalyst such as platinum, palladium, or nickel. libretexts.org The reaction generally exhibits syn-stereoselectivity, with both hydrogen atoms adding to the same face of the double bond as the alkene adsorbs onto the catalyst surface. libretexts.orgyoutube.com Applying this to Cyclopropane, tris(methylene)-, the initial products would be the corresponding tris(methyl)cyclopropane isomers.

However, the strained cyclopropane ring is also susceptible to hydrogenolysis. Studies on the hydrogenation of methylcyclopropane over platinum catalysts have shown that the reaction yields both isobutane and n-butane, products of C-C bond cleavage. osti.gov The activation energies for the formation of these ring-opened products were determined to be in the range of 38-44 kJ/mol. osti.gov This indicates that under sufficiently vigorous conditions, the hydrogenation of Cyclopropane, tris(methylene)- would not only saturate the double bonds but also cleave the central ring, leading to a mixture of highly branched alkanes.

| Catalyst | Substrate Feature | Reaction Type | Potential Product(s) | Reference |

| Pt, Pd, Ni | Exocyclic double bonds | Hydrogenation | Tris(methyl)cyclopropane isomers | libretexts.org |

| Pt | Cyclopropane ring | Hydrogenolysis | Branched alkanes (e.g., dimethylpentanes) | osti.gov |

Theoretical and Computational Studies of Cyclopropane, Tris Methylene

Electronic Structure and Bonding Analysis

The electronic structure of chemistryviews.orgradialene is notable for its unusual π-conjugation. Unlike linear or simple cyclic conjugated systems, every exocyclic double bond is linearly conjugated to the other two, a motif described as "omni-conjugation". nih.gov This arrangement permits exceptional electronic communication across the molecule, giving rise to unique optical and electrochemical properties. chemistryviews.orgnih.gov

Theoretical investigations have delved into the nature of this conjugation. The molecule possesses a planar structure with D3h symmetry. chemistryviews.org The π-system is formed by the interaction of the p-orbitals on all six carbon atoms, leading to delocalization of the π-electrons over the entire molecular framework. wikipedia.orglibretexts.org This delocalization is a key feature of its electronic structure. wikipedia.orglibretexts.org

Computational studies on substituted chemistryviews.orgradialenes, such as triquino chemistryviews.orgradialene, have explored the potential for diradicaloid character. nih.gov For a derivative of triquino chemistryviews.orgradialene, Multi-Configurational Self-Consistent Field (MCSCF) and Complete active space with second-order perturbation theory (CASPT2/CIPT2) calculations revealed a ground state with a small but significant diradical character of y = 0.05. rsc.orgnih.gov While Density Functional Theory (DFT) methods can face challenges with such systems, they provide valuable insights into properties like aromaticity in excited states. rsc.orgrsc.org For instance, upon photoexcitation to the triplet state, the quinoidal rings in the triquino chemistryviews.orgradialene derivative become more aromatic. rsc.orgnih.gov The parent chemistryviews.orgradialene is a ground-state singlet, but its unique conjugation motif makes it a subject of ongoing theoretical interest. nih.govrsc.org

| Feature | Description | Computational Method/Theory | Reference |

|---|---|---|---|

| Symmetry | Planar, D3h point group. | General Chemical Principles | chemistryviews.org |

| Conjugation | "Omni-conjugation" motif, where each exocyclic double bond is conjugated to the other two. | Molecular Orbital Theory | nih.gov |

| Diradical Character | A substituted triquino chemistryviews.orgradialene exhibits a diradical character (y = 0.05) in its singlet ground state. | MCSCF, CIPT2 | rsc.orgnih.gov |

| Excited States | A triquino chemistryviews.orgradialene derivative possesses a photoaccessible triplet state with a lifetime of 0.82 μs. | Transient Absorption Spectroscopy, CIPT2 | nih.gov |

Strain Energy Calculations and Quantification

A defining characteristic of chemistryviews.orgradialene is the substantial ring strain inherent in its three-membered carbocyclic core. chemistryviews.org This strain arises primarily from the deviation of the internal C-C-C bond angles from the ideal sp² angle of 120° to the constrained 60° of the cyclopropane (B1198618) ring. The synthesis of its derivatives is noted to be very challenging specifically because of this high strain. chemistryviews.org

Computational chemistry provides robust methods for quantifying this strain energy (SE). A common approach involves the use of isodesmic or homodesmotic reactions, where the number and types of bonds are conserved on both sides of a model reaction, isolating the strain of the target molecule. stackexchange.com For example, the strain energy of cyclopropane can be calculated via the hypothetical reaction: (CH₂)₃ + 3CH₃-CH₃ → 3CH₃-CH₂-CH₃. stackexchange.com

Another powerful technique is the use of computational group equivalents. rsc.orgswarthmore.edu This method defines the strain-free energy of a molecule by summing the energies of its constituent chemical groups, which are derived from high-level electronic structure calculations on unstrained reference molecules. rsc.orgswarthmore.edu The strain energy is then the difference between the molecule's actual computed energy and its strain-free reference energy. swarthmore.edu This direct computational approach requires only a single high-level calculation for the molecule of interest once the group increments are established. swarthmore.edu

Ab initio calculations on related unsaturated small-ring hydrocarbons suggest that the increased strain in molecules like methylenecyclopropane (B1220202), compared to their saturated analogs, can be partly attributed to the presence of relatively weak allylic C-H bonds. nih.gov For chemistryviews.orgradialene, the combination of severe angle strain and the electronic demands of three exocyclic double bonds results in a molecule of high internal energy. While a precise, universally agreed-upon value for chemistryviews.orgradialene's strain energy is not cited in the provided results, the strain energy for the parent cyclopropane is experimentally determined to be in the range of 121-132 kJ/mol (approximately 29-31 kcal/mol). masterorganicchemistry.com The strain of methylenecyclopropane is calculated to be higher, at 39.5 kcal/mol. nih.gov Given the additional unsaturation, the strain energy of chemistryviews.orgradialene is expected to be significantly high.

| Compound | Calculated SE (kcal/mol) | Computational Method | Reference |

|---|---|---|---|

| Cyclopropane | 28.9 | Not Specified (Cremer and Gauss) | masterorganicchemistry.com |

| Cyclopropene (B1174273) | 54.1 | G2, G3, CBS-Q | nih.gov |

| Methylcyclopropane | 29.8 | G2, G3, CBS-Q | nih.gov |

| Methylenecyclopropane | 39.5 | G2, G3, CBS-Q | nih.gov |

Conformational Analysis and Molecular Dynamics Simulations

Theoretical and experimental data indicate that the parent chemistryviews.orgradialene is a planar molecule, belonging to the D3h point group. chemistryviews.org This planarity is a direct consequence of the rigid three-membered ring and the sp² hybridization of all six carbon atoms.

The conformational landscape of radialenes becomes more complex as the ring size increases. For instance, computational studies show that while rsc.orgradialene is nearly planar, comporgchem.comradialene adopts a non-planar chair conformation to alleviate some steric and angle strain. comporgchem.com

Specific molecular dynamics (MD) simulations for the parent chemistryviews.orgradialene are not extensively detailed in the provided search results. MD simulations are powerful tools for exploring the conformational dynamics and flexibility of molecules. nih.govnih.govalbany.edu For a rigid molecule like chemistryviews.orgradialene, MD simulations would likely confirm its planar structure and could be used to study its vibrational modes and interactions with other molecules in a simulated environment. However, for larger, more flexible systems or complex molecular assemblies, MD simulations coupled with enhanced sampling techniques like Metadynamics are crucial for generating accurate conformational ensembles. nih.govfrontiersin.org In the context of chemistryviews.orgradialene, the primary value of MD would be in simulating its reactive encounters and polymerization dynamics, an area where computational studies have noted that dynamic effects may be important. comporgchem.com

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a cornerstone for elucidating the reaction mechanisms of highly reactive species like chemistryviews.orgradialene. Theoretical models allow for the detailed exploration of potential energy surfaces, the characterization of transient intermediates, and the calculation of activation barriers, providing insights that are often inaccessible through experimental means alone. rsc.org

Density Functional Theory (DFT) has proven to be a robust method for investigating reaction pathways, particularly in catalysis. mdpi.comsemanticscholar.org A pertinent example is the on-surface synthesis of an aza chemistryviews.orgradialene, a nitrogen-containing analog. chemistryviews.org In this study, DFT calculations were employed to model the [1+1+1] cycloaddition of isocyanide precursors on a silver surface. chemistryviews.org The calculations were crucial in determining the structure of the final product and in elucidating the reaction mechanism, revealing that the selectivity was guided by a sterically hindered transition state. chemistryviews.org Such studies demonstrate how DFT can map out catalytic cycles and explain the origins of selectivity in the formation of chemistryviews.orgradialene-type structures. chemistryviews.org

The identification of transition states (TS) and intermediates is fundamental to understanding reaction kinetics and mechanisms. ucsb.edu Quantum mechanical methods are used to locate these critical points on the potential energy surface. For radialenes, a key reaction pathway is dimerization or polymerization, driven by the release of high strain energy. comporgchem.com

Computational studies on the Diels-Alder dimerization of radialenes have been performed at high levels of theory, such as G4(MP2). comporgchem.com For comporgchem.comradialene, the activation barrier for this dimerization was computed to be 59.2 kJ mol⁻¹. comporgchem.com Such calculations involve optimizing the geometries of the reactants, the transition state, and the products. youtube.com

Furthermore, investigations into substituted chemistryviews.orgradialenes have identified and characterized important reaction intermediates. For example, in a triquino chemistryviews.orgradialene derivative, a photoexcited triplet state was identified as a key intermediate, with its properties and lifetime analyzed through a combination of spectroscopy and computational chemistry (CIPT2 calculations). rsc.orgnih.gov The ability to calculate the properties of such transient species is a major strength of quantum mechanical approaches. tru.ca

The unique reactivity of chemistryviews.orgradialene is governed by a delicate balance of electronic effects. The "omni-conjugation" across the π-system allows for significant electron delocalization, which is a stabilizing factor. nih.govwikipedia.orglibretexts.orglibretexts.orgmasterorganicchemistry.com However, this conjugation also introduces destabilizing effects.

Computational analysis using the block-localized wavefunction (BLW) method, a variant of valence bond theory, has shown that in conjugated systems, stabilizing π-conjugation coexists with destabilizing π-π electrostatic and Pauli repulsion. rsc.org While conjugation is often the focus, this π-π repulsion plays a critical role and can significantly influence molecular geometry and stability. rsc.org

The distortion/interaction model is another powerful computational tool used to analyze reactivity. comporgchem.com This model partitions the activation energy of a reaction into two components: the distortion energy required to deform the reactants into their transition state geometries, and the interaction energy between the distorted reactants in the transition state. This analysis was used to explain the relative rates of dimerization among different radialenes. comporgchem.com For example, the high distortion energy needed to achieve the necessary pyramidalization at the reacting carbon atoms in comporgchem.comradialene contributes to its higher dimerization activation barrier compared to rsc.orgradialene. comporgchem.com These analyses of electronic effects are crucial for a deep understanding of the chemical behavior of chemistryviews.orgradialene.

Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering valuable insights that can aid in their experimental characterization. For tris(methylene)cyclopropane, theoretical calculations have been employed to forecast its Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra.

Due to the high symmetry (D3h) of the tris(methylene)cyclopropane molecule, all six hydrogen atoms are chemically equivalent, as are the three exocyclic methylene (B1212753) carbons and the three cyclopropane ring carbons. This equivalence simplifies its predicted NMR spectra. In the ¹H NMR spectrum, a single signal is expected for all protons. Similarly, the ¹³C NMR spectrum is predicted to show only two signals: one for the three equivalent exocyclic methylene carbons and another for the three equivalent carbons of the central ring.

The UV-Vis spectrum of tris(methylene)cyclopropane is also a subject of theoretical interest. The electronic transitions of this molecule give rise to its absorption in the UV-Vis region. Computational methods such as Time-Dependent Density Functional Theory (TD-DFT) are commonly used to predict the excitation energies and oscillator strengths of electronic transitions. These calculations can help in assigning the observed absorption bands to specific electronic excitations within the molecule. For example, studies on related radialene systems have successfully used computational methods to interpret their absorption spectra. researchgate.net While detailed, publicly available calculated UV-Vis data for the parent tris(methylene)cyclopropane is scarce, the theoretical framework for its prediction is robust.

The following interactive tables summarize the expected and, where available from broader studies, theoretically informed spectroscopic data for tris(methylene)cyclopropane.

Table 1: Predicted NMR Spectroscopic Data for Tris(methylene)cyclopropane

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| ¹H | A single resonance is expected due to the equivalence of all six protons. The exact value would require specific high-level computational results, but it is anticipated to be in the olefinic region, influenced by the unique electronic structure. | Singlet | Not applicable, as all protons are equivalent. |

| ¹³C | Two distinct signals are predicted. One for the three equivalent exocyclic methylene carbons and another for the three equivalent cyclopropane ring carbons. Specific shifts require dedicated calculations. | Not applicable (in proton-decoupled spectra) | Not applicable |

Table 2: Predicted UV-Vis Spectroscopic Data for Tris(methylene)cyclopropane

| Predicted λmax (nm) | Electronic Transition | Oscillator Strength (f) |

| Requires specific TD-DFT or other high-level calculations. | Expected to be dominated by π → π* transitions associated with the exocyclic double bonds and their conjugation through the cyclopropane ring. | Requires specific computational results. |

Interdisciplinary Approaches in Computational Chemistry Research

The study of highly reactive and strained molecules like tris(methylene)cyclopropane often necessitates a close collaboration between computational and experimental chemists. This interdisciplinary approach allows for a synergistic advancement of knowledge, where theoretical predictions guide experimental efforts, and experimental results validate and refine computational models.

A prime example of this synergy is in the synthesis and characterization of radialenes and their derivatives. Computational studies on the stability and reactivity of radialenes have provided crucial insights that have guided synthetic strategies. For instance, the on-surface synthesis of an aza ontosight.airadialene derivative was successfully achieved and characterized through a combination of scanning tunneling microscopy (STM), non-contact atomic force microscopy (nc-AFM), and DFT calculations. ontosight.ai This work demonstrates how computational modeling can be integral to understanding reaction mechanisms and confirming the structure of novel, complex molecules.

Furthermore, the investigation of the electronic properties and potential applications of radialene-containing systems often involves a blend of experimental spectroscopy and computational analysis. In a study of triplesalophen ligands, which exhibit radialene character, a combination of NMR, FTIR, and UV-Vis spectroscopies with computational methods was used to elucidate their electronic and molecular structures. sigmaaldrich.com This integrated approach provided a deeper understanding of the system's properties than either method could achieve alone.

The development and validation of new computational methods also benefit from interdisciplinary collaboration. Experimental data from well-characterized molecules serve as benchmarks for assessing the accuracy of new theoretical models for predicting spectroscopic properties. This iterative process of prediction, experimental verification, and refinement is crucial for advancing the field of computational spectroscopy.

In essence, the exploration of challenging molecules like tris(methylene)cyclopropane highlights the importance of a holistic research strategy that merges the predictive power of computational chemistry with the empirical evidence from experimental science. This collaborative spirit is essential for unraveling the complexities of molecular structure, reactivity, and function.

Spectroscopic Characterization and Analytical Methodologies for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Studies

NMR spectroscopy is a cornerstone technique for the structural analysis of "Cyclopropane, tris(methylene)-" and its derivatives, providing detailed information about the chemical environment of individual atoms.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The proton (¹H) and carbon-13 (¹³C) NMR spectra of cyclopropane (B1198618) derivatives are characterized by chemical shifts that are influenced by factors such as hybridization, ring strain, and anisotropic effects. dtic.mil In cyclopropane systems, the high degree of s-character in the C-H bonds and the ring current effect contribute to an upfield shift for the cyclopropyl (B3062369) protons. researchgate.netnih.gov

For "Cyclopropane, tris(methylene)-", the exocyclic methylene (B1212753) protons and carbons exhibit chemical shifts typical for sp²-hybridized systems, though these are also influenced by the underlying three-membered ring. The specific chemical shifts can vary depending on the solvent and any substituents present on the molecule. illinois.eduresearchgate.net

Below is an interactive table with representative ¹H and ¹³C NMR chemical shift data for related structures.

| Compound/Fragment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Solvent |

| Cyclopropane | 0.22 | -2.9 | - |

| Methylene Group (General Alkene) | 4.5-6.5 | 100-150 | - |

| 4-Methylaniline | 2.44 (CH₃), 3.10 (CH₂), 3.32 (CH₂) | 21.68, 30.32, 40.39 | CDCl₃ |

| 1,4-Diaminobenzene | 4.38 (NH₂) | 114.98, 117.73, 135.39 | DMSO |

Note: The data provided is for illustrative purposes and may not correspond directly to "Cyclopropane, tris(methylene)-" due to the limited availability of specific spectral data for the unsubstituted parent compound in the public domain.

2D NMR Techniques (e.g., COSY) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), are invaluable for establishing the connectivity between atoms within a molecule. wikipedia.org A COSY spectrum shows correlations between protons that are coupled to each other, typically through two or three bonds. libretexts.orgyoutube.com

In the context of "Cyclopropane, tris(methylene)-", a ¹H-¹H COSY experiment would reveal correlations between the geminal protons on each methylene group and potentially longer-range couplings with other protons in the molecule. This information is crucial for confirming the proposed structure and assigning specific proton resonances. youtube.com The cross-peaks in the COSY spectrum provide unambiguous evidence of which protons are neighbors in the molecular framework. wikipedia.org

Application of Ring Current Models for Cyclopropane Systems

The anomalous upfield chemical shifts observed in the ¹H NMR spectra of cyclopropanes have been attributed to a ring current effect, similar to the diatropic ring current in aromatic compounds like benzene. dtic.milresearchgate.net Theoretical models and calculations have been developed to understand the magnetic properties of the cyclopropane ring. researchgate.netnih.gov

These models suggest that a perpendicular magnetic field induces a diatropic ring current in the σ-framework of the cyclopropane ring. nih.govsci-hub.st This induced current generates a magnetic field that opposes the external field in the center of the ring, leading to the shielding of the protons attached to the ring. nih.gov Three-dimensional models of the quantum mechanical current density have been constructed to visualize and quantify this effect, showing strong delocalized currents. researchgate.netsci-hub.st The study of these ring currents provides insight into the electronic structure and the concept of σ-aromaticity in cyclopropane systems. researchgate.netresearchgate.net

Photoelectron Spectroscopy and Electronic State Assignment

Photoelectron spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon photoionization. The resulting spectrum provides information about the energies of the molecular orbitals.

For kermitmurray.comradialene and related compounds, PES has been used to determine the ionization potentials and assign the electronic states of the molecular cation. acs.org The interpretation of the photoelectron spectra is often aided by theoretical calculations to assign the observed bands to specific molecular orbitals. These studies provide fundamental insights into the electronic consequences of the unique bonding and geometry in these strained, cross-conjugated systems.

UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible absorption spectroscopy provides information about the electronic transitions within a molecule. youtube.com The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one.

The UV-Vis spectrum of "Cyclopropane, tris(methylene)-" is expected to show absorptions corresponding to π → π* transitions of the exocyclic double bonds. masterorganicchemistry.com The position and intensity of these absorptions are influenced by the conjugation between the double bonds and the electronic properties of the cyclopropane ring. researchgate.net Computational studies on cyclopropane derivatives have been used to predict their electronic properties and UV-Vis spectra. researchgate.net For instance, the UV spectrum of cyclopropane itself shows absorption maxima at very short wavelengths. researchgate.net The presence of the conjugated exocyclic methylene groups in kermitmurray.comradialene would be expected to shift the absorption to longer wavelengths.

Mass Spectrometry for Structural Characterization and Positional Isomer Identification (e.g., Cyclopropyl Groups in Complex Lipids)

Mass spectrometry (MS) is a vital analytical tool for determining the molecular weight and elemental composition of a compound. youtube.com Furthermore, tandem mass spectrometry (MS/MS) techniques, which involve the fragmentation of selected ions, provide valuable structural information. youtube.com

While specific mass spectrometry data for the parent "Cyclopropane, tris(methylene)-" is available, the application of MS is particularly significant in the structural characterization of complex molecules containing cyclopropyl groups, such as certain lipids. nih.govnih.gov In lipidomics, MS-based methods are used to identify and locate cyclopropane rings within fatty acid chains. kermitmurray.comnih.govnih.gov Techniques like collision-induced dissociation (CID) and ultraviolet photodissociation (UVPD) can generate characteristic fragment ions that reveal the position of the cyclopropane moiety. kermitmurray.comnih.govnih.gov This is crucial for distinguishing between positional isomers and understanding the biological roles of these modified lipids. nih.gov

| Analytical Technique | Information Obtained | Relevance to "Cyclopropane, tris(methylene)-" |

| ¹H & ¹³C NMR | Chemical environment of H and C atoms, structural connectivity. | Elucidation of the unique chemical shifts due to ring strain and exocyclic double bonds. |

| COSY (2D NMR) | Proton-proton coupling networks. | Confirms the connectivity of protons within the molecule. |

| Ring Current Models | Theoretical understanding of magnetic shielding. | Explains the anomalous upfield shifts in cyclopropane systems. |

| Photoelectron Spectroscopy | Molecular orbital energies, ionization potentials. | Characterizes the electronic structure and bonding. |

| UV-Visible Spectroscopy | Electronic transitions (e.g., π → π*). | Investigates the conjugated system of exocyclic double bonds. |

| Mass Spectrometry | Molecular weight, elemental formula, fragmentation patterns. | Structural confirmation and identification of cyclopropyl groups in larger molecules. |

X-ray Crystallography for Solid-State Structural Parameters

While a crystal structure of the unsubstituted parent tris(methylene)cyclopropane has remained elusive due to its high reactivity and tendency to polymerize, the structures of several substituted derivatives have been successfully determined. wikipedia.orgosti.gov These studies consistently reveal a planar D3h symmetry for the central trimethylenecyclopropane core, a key feature of this class of compounds. wikipedia.org

The structural parameters obtained from these substituted derivatives serve as a crucial benchmark for theoretical and computational models of the parent tris(methylene)cyclopropane. They provide a foundational understanding of the geometric and electronic consequences of the cross-conjugated system within a highly strained three-membered ring. The analysis of various substituted wikipedia.orgradialenes, such as negatively substituted trimethylenecyclopropane dianions, further contributes to a comprehensive understanding of the structural modifications induced by different functional groups. rsc.org The availability of crystal structure data, often found in supplementary information of research articles, allows for detailed comparisons and the development of structure-property relationships. rsc.org

Table 1: Selected Crystallographic Data for Substituted wikipedia.orgRadialene Derivatives

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| Hexa(4-cyanophenyl) wikipedia.orgradialene | --- | --- | Double three-bladed propeller conformation, planar central ring | oup.com |

| Diester-tetracyano wikipedia.orgradialene derivative | --- | --- | Asymmetric substitution, stable dianion and radical anion | rsc.org |

| Aza wikipedia.orgradialene derivative | --- | --- | Planar structure, synthesized on Ag(111) surface | chemistryviews.org |

Note: Specific crystal system and space group information would be detailed in the full crystallographic reports of the cited literature.

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is an indispensable tool for the detection and characterization of paramagnetic species, including free radicals. libretexts.orgethernet.edu.et This technique is particularly valuable for studying the transient radical intermediates that can be formed from tris(methylene)cyclopropane through processes such as reduction or oxidation.

The generation of radical ions from tris(methylene)cyclopropane derivatives has been explored in various contexts. For instance, the electrochemical reduction of hexaaryl wikipedia.orgradialenes has been shown to produce stable radical anions and dianions. oup.com Similarly, studies on negatively substituted trimethylenecyclopropane dianions for applications in redox flow batteries highlight the accessibility of radical anion states. rsc.org

ESR spectroscopy of these radical intermediates provides a wealth of information about their electronic structure. The g-factor and, more importantly, the hyperfine coupling constants (hfccs) offer a detailed map of the unpaired electron's distribution within the molecule. mdpi.com The interaction of the unpaired electron with magnetic nuclei (such as ¹H and ¹³C) leads to the splitting of the ESR signal into multiple lines, a phenomenon known as hyperfine splitting. libretexts.org The magnitude of this splitting is directly proportional to the spin density at the interacting nucleus.

Table 2: Principles of ESR Spectroscopy for Radical Characterization

| ESR Parameter | Information Gained |

| g-factor | Provides information about the electronic environment of the unpaired electron. |

| Hyperfine Coupling Constant (a) | Proportional to the spin density on a particular nucleus, revealing the distribution of the unpaired electron. |

| Number of Lines | Determined by the number and type of magnetic nuclei interacting with the unpaired electron. |

| Line Intensities | Follow specific patterns (e.g., binomial distribution for I=1/2 nuclei) that help in assigning the couplings. |

The interpretation of complex ESR spectra is often aided by computational methods, such as Density Functional Theory (DFT), which can predict hyperfine coupling constants for proposed radical structures. mdpi.com The comparison between experimental and calculated hfccs is a powerful approach for confirming the identity and elucidating the detailed electronic structure of radical intermediates. mdpi.com

Derivatives and Analogues of Cyclopropane, Tris Methylene

Spirocyclopropanated Bicyclopropylidenes and Triangulanes

Spirocyclopropanated bicyclopropylidenes and the closely related triangulanes represent a class of highly strained hydrocarbons that exhibit fascinating chemical reactivity. The spiro-annelation of cyclopropane (B1198618) rings onto a bicyclopropylidene core significantly influences the electronic properties and stability of these molecules.

The reactivity of these compounds has been extensively studied, particularly their addition reactions with electrophiles like bromine. nih.govacs.org Research has shown that the rate of bromination increases with the number of spiro-annelated three-membered rings. nih.govacs.org This rate enhancement is attributed to the stabilization of the intermediate bromonium ions by the spirocyclopropane groups. nih.govacs.org Computational studies at the B3LYP/6-311G(d,p) level have confirmed that the spiro-annelation stabilizes the unsymmetrical bromonium ion intermediates. nih.govacs.org

For instance, the bromonium ion derived from a spirocyclopropanated methylenecyclopropane (B1220202) is stabilized by approximately 9.6 kcal/mol compared to the parent methylenecyclopropane. nih.govacs.org The addition of a second spirocyclopropane ring further increases this stabilization to 16.4 kcal/mol. nih.govacs.org This stabilization effect is also observed in the bicyclopropylidene series, where successive spirocyclopropanation leads to a significant acceleration in the rate of bromination. nih.govacs.org The kinetic effects of the spiro-annelated cyclopropane rings are found to be roughly additive. acs.org

The increased stability of the intermediate cations also influences the reaction outcome, favoring addition reactions over ring-opening rearrangements, which are common in less-substituted cyclopropyl (B3062369) systems. nih.govacs.org The preferred sites of nucleophilic attack on the intermediate bromonium ions have been calculated and found to be in good agreement with the experimentally observed product distributions. nih.govacs.org

Table 2: Reactivity of Spirocyclopropanated Bicyclopropylidenes

| Substrate | Reaction | Key Findings |

| Spirocyclopropanated methylenecyclopropanes and bicyclopropylidenes | Bromination in methanol | Rate of bromination increases with the number of spiro-annelated cyclopropane rings. nih.govacs.org |

| Spirocyclopropanated methylenecyclopropanes | Bromination | Spirocyclopropane rings stabilize the intermediate bromonium ion by 9.6 to 16.4 kcal/mol. nih.govacs.org |

| Spirocyclopropanated bicyclopropylidenes | Bromination | The kinetic effects of spiro-annelation on the bromination rate are approximately additive. acs.org |

Difluoro(methylene)cyclopropanes and their Chemistry

The introduction of fluorine atoms onto the methylene (B1212753) group of methylenecyclopropane imparts unique chemical properties to the resulting difluoro(methylene)cyclopropanes (F₂MCPs). These compounds are highly strained and exhibit interesting reactivity, particularly in ring-opening reactions, making them valuable building blocks in synthetic organic chemistry. tandfonline.com

The synthesis of F₂MCPs can be achieved through the direct difluorocyclopropanation of allenes. tandfonline.com Once formed, these compounds can undergo selective ring-opening reactions depending on the reaction conditions. Under radical conditions, the distal C-C bond of the cyclopropane ring is cleaved. tandfonline.com In contrast, treatment with amines leads to the cleavage of the proximal C-C bond. tandfonline.com These selective ring-opening reactions provide access to a variety of fluorine-containing compounds that might be difficult to synthesize using other methods. tandfonline.com

For example, the reaction of F₂MCPs with bromine proceeds through the breaking of the distal bond of the cyclopropyl ring, affording a fluorine-containing product. nih.gov The mechanism of this reaction has been a subject of study, with corrections to the proposed mechanism indicating that a bromine radical first attacks the double bond, followed by the breaking of the proximal bond of the cyclopropyl ring. acs.org

The ring-opening of gem-difluorocyclopropanes is now recognized as a useful method for synthesizing various fluorinated organic compounds. acs.org For instance, the radical-type ring-opening allylation of gem-difluorocyclopropane derivatives has been used to synthesize gem-difluoromethylene compounds. acs.org Furthermore, visible-light-promoted ring-opening functionalization of gem-F₂CPs has been developed to synthesize α-difluoromethylene ethers. rsc.org

The thermal rearrangements of F₂MCPs have also been a topic of interest, although their accessibility has been a limiting factor in these studies. nih.gov

Table 3: Chemistry of Difluoro(methylene)cyclopropanes

| Compound Class | Reaction | Reagents/Conditions | Outcome |

| Difluoro(methylene)cyclopropanes (F₂MCPs) | Ring-opening | Radical conditions | Cleavage of the distal C-C bond. tandfonline.com |

| Difluoro(methylene)cyclopropanes (F₂MCPs) | Ring-opening | Amines | Cleavage of the proximal C-C bond. tandfonline.com |

| gem-Difluorocyclopropanes | Ring-opening allylation | Allyltributylstannane, AIBN | Synthesis of gem-difluoromethylene compounds. acs.org |

| gem-Difluorocyclopropanes | Ring-opening functionalization | Visible light | Synthesis of α-difluoromethylene ethers. rsc.org |

Nitrogen Analogs of Tris(methylene)methane

The replacement of one or more carbon atoms in the tris(methylene)cyclopropane framework with nitrogen gives rise to nitrogen analogs, which possess distinct electronic structures and reactivity. A key method for the synthesis of nitrogen-substituted methylenecyclopropanes is the strain-driven Overman rearrangement of cyclopropenylmethyl trichloroacetimidates. nih.govacs.orgrsc.org

This rearrangement is a powerful transformation that proceeds at room temperature without the need for a transition-metal catalyst, a common requirement for other Overman rearrangements. nih.govacs.orgrsc.orgorganic-chemistry.org The high strain of the cyclopropene (B1174273) ring is the driving force for this facile tandfonline.comtandfonline.com-sigmatropic rearrangement. nih.govacs.orgrsc.org

The process begins with the formation of a cyclopropenylmethyl trichloroacetimidate (B1259523) from the corresponding cyclopropenylmethyl alcohol. This intermediate then undergoes a rearrangement to yield a nitrogen-substituted methylenecyclopropane. nih.govacs.orgrsc.org The reaction has been shown to be applicable to C-3-substituted cyclopropenylmethyl trichloroacetimidates as well. acs.org However, in some cases, these substituted substrates can undergo a hydrolytic ring-opening reaction to form allenylcarbinols. acs.org

The resulting nitrogen-substituted methylenecyclopropanes can be further manipulated. For instance, they can be converted to the corresponding ureas or oxaacetamides under basic conditions. rsc.org Catalytic hydrogenation of these compounds can lead to saturated, nitrogen-substituted cyclopropanes. rsc.org